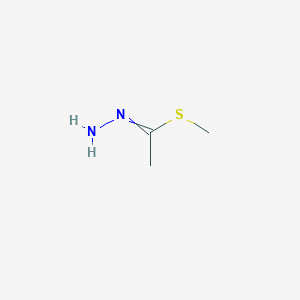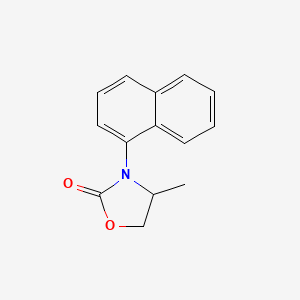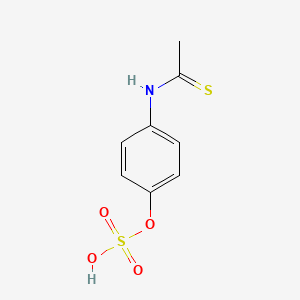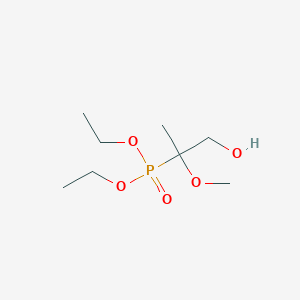![molecular formula C10H14O5 B14380428 Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate CAS No. 90161-13-0](/img/structure/B14380428.png)
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6-oxabicyclo[320]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Méthodes De Préparation
The synthesis of Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an olefinic or acetylenic compound. The reaction conditions usually require heating and the presence of a catalyst to facilitate the cycloaddition .
Analyse Des Réactions Chimiques
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Applications De Recherche Scientifique
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and bioactive molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The pathways involved in its action depend on the specific derivatives and their targets .
Comparaison Avec Des Composés Similaires
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the position of the oxygen atom and the ring size.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity as a vesicant.
Bicyclo[2.2.1]heptane derivatives: These compounds are used in various applications, including as chiral auxiliaries and in drug discovery
This compound stands out due to its unique ring structure and the presence of two ester groups, which enhance its reactivity and potential for derivatization.
Propriétés
Numéro CAS |
90161-13-0 |
|---|---|
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-13-8(11)10(9(12)14-2)6-4-3-5-7(6)15-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
UFXZBJKYZDGPIY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2CCCC2O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)







